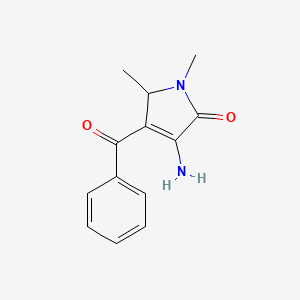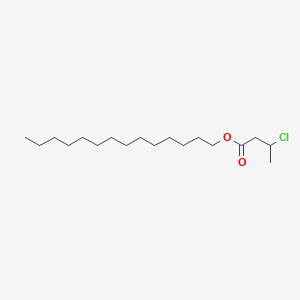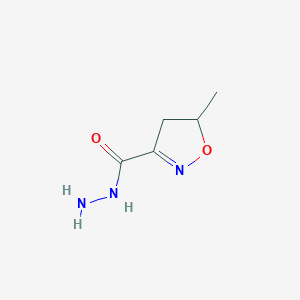![molecular formula C10H9N3S B14395321 6-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridine CAS No. 89723-23-9](/img/structure/B14395321.png)
6-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridine is a heterocyclic compound that features both imidazole and thienopyridine moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridine typically involves the construction of the imidazole ring followed by the formation of the thienopyridine structure. Common synthetic methods include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach Synthesis: This involves the oxidation of imidazolines.
Dehydrogenation of Imidazolines: This method uses dehydrogenation agents to form imidazoles from imidazolines.
Industrial Production Methods
Industrial production methods often involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and vary between manufacturers.
化学反应分析
Types of Reactions
6-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imidazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole and thienopyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can introduce various functional groups into the thienopyridine ring .
科学研究应用
6-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
作用机制
The mechanism of action of 6-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the thienopyridine moiety can interact with various biological receptors. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
相似化合物的比较
Similar Compounds
Similar compounds include other imidazole and thienopyridine derivatives, such as:
Imidazole: Known for its broad range of biological activities.
Thienopyridine: Used in various medicinal applications, including as antiplatelet agents.
Uniqueness
What sets 6-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridine apart is its combined structure, which allows it to exhibit unique biological activities not seen in its individual components. This dual functionality makes it a valuable compound in both research and industrial applications .
属性
CAS 编号 |
89723-23-9 |
|---|---|
分子式 |
C10H9N3S |
分子量 |
203.27 g/mol |
IUPAC 名称 |
6-(4,5-dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridine |
InChI |
InChI=1S/C10H9N3S/c1-2-8(9-11-4-5-12-9)13-10-7(1)3-6-14-10/h1-3,6H,4-5H2,(H,11,12) |
InChI 键 |
UFLIVTJSIVNWNG-UHFFFAOYSA-N |
规范 SMILES |
C1CN=C(N1)C2=NC3=C(C=C2)C=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,4,6-Trimethoxy-3-[(propan-2-yl)oxy]phenol](/img/structure/B14395249.png)
![2-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate](/img/structure/B14395255.png)

![2-[3-(2-Methylpropoxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14395270.png)


![4-[(E)-(4-Butoxyphenyl)diazenyl]-N-[(4-octylphenyl)methyl]naphthalen-1-amine](/img/structure/B14395295.png)

![[2-(3-Hydroxybutyl)-4-oxocyclopentyl]methyl acetate](/img/structure/B14395306.png)
![1-(4-Chlorophenoxy)-3-[(oxan-2-yl)oxy]propan-2-ol](/img/structure/B14395314.png)
![3-[1-(1,3-Dithian-2-ylidene)ethyl]aniline](/img/structure/B14395328.png)
![N-(4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)phenyl)acetamide](/img/structure/B14395341.png)

